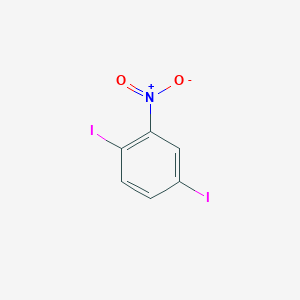

1,4-Diiodo-2-nitrobenzene

Overview

Description

1,4-Diiodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3I2NO2 . It has an average mass of 374.902 Da and a monoisotopic mass of 374.825287 Da .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the hydrogenation of 1-iodo-4-nitrobenzene using Ru-based nanoparticles catalysts promoted with different transition metals . Another method involves the displacement reactions with nitrite ions .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two iodine atoms and one nitro group attached to it .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, in one study, the conversion of 1-iodo-4-nitrobenzene was achieved using Ru-Me/Al2O3 catalysts in a continuous flow process .

Physical And Chemical Properties Analysis

This compound has a density of 2.6±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 168.3±23.7 °C .

Scientific Research Applications

Electron Attachment Studies : 1,4-Diiodo-2-nitrobenzene, as a derivative of nitrobenzene, has been studied for its behavior in electron attachment processes. Research conducted by Asfandiarov et al. (2007) on nitrobenzene derivatives, including chloronitrobenzenes and fluoronitrobenzenes, using techniques like Electron Transmission Spectroscopy (ETS) and Dissociative Electron Attachment Spectroscopy (DEAS), provides insights into the electron attachment properties of these compounds (Asfandiarov et al., 2007).

Luminescent Sensor Applications : A 2020 study by Xu et al. explored the use of a zinc-based metal-organic framework, which includes nitrobenzene derivatives, as a highly sensitive luminescent sensor. This framework is capable of detecting various substances in water and nitrobenzene in ethanol, highlighting potential environmental and analytical applications (Xu et al., 2020).

Structural Analysis and Intermolecular Interactions : The study of close contacts and intermolecular energies in structures like 1,3-diiodo-5-nitrobenzene, as investigated by Bosch et al. (2022), offers valuable insights into the structural characteristics and interactions in halogenated nitrobenzenes. This research is crucial for understanding the molecular behavior and applications in materials science and chemistry (Bosch et al., 2022).

Synthesis of Pyrroles : A study by Lee and Kim (2013) on the one-pot synthesis of pyrroles from nitrobenzenes and 1,4-diketones highlights a significant application in organic synthesis. This research demonstrates the potential of nitrobenzene derivatives in synthesizing valuable heterocyclic compounds (Lee & Kim, 2013).

Wastewater Treatment : Research by Mantha et al. (2001) explored the use of zerovalent iron for the reduction of nitrobenzene in synthetic wastewater. This study indicates the potential of nitrobenzene derivatives in environmental remediation and wastewater treatment applications (Mantha et al., 2001).

Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene, investigated by Silvester et al. (2006), can provide insights into the electrochemical properties of related compounds like this compound. This research is significant for understanding the redox behavior of these compounds (Silvester et al., 2006).

Mechanism of Action

The mechanism of action for the reactions involving 1,4-Diiodo-2-nitrobenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

1,4-Diiodo-2-nitrobenzene is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Future research on 1,4-Diiodo-2-nitrobenzene could focus on improving the efficiency of its synthesis and understanding its reactivity in various chemical reactions . The development of more environmentally friendly and cost-effective methods for its synthesis and use in chemical reactions is also an important area of research .

properties

IUPAC Name |

1,4-diiodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAMUUCHNYHBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458174 | |

| Record name | 1,4-Diiodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89488-57-3 | |

| Record name | 1,4-Diiodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

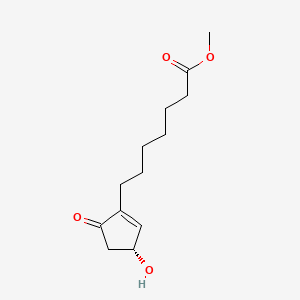

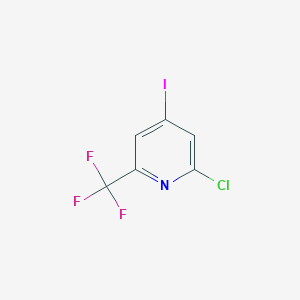

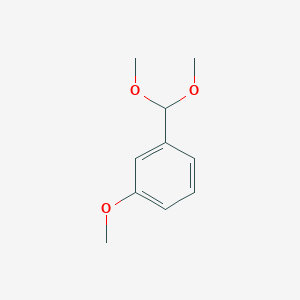

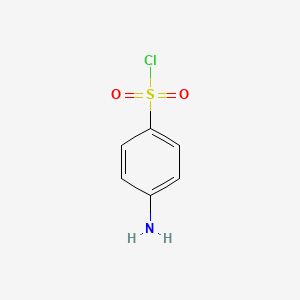

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)

![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)